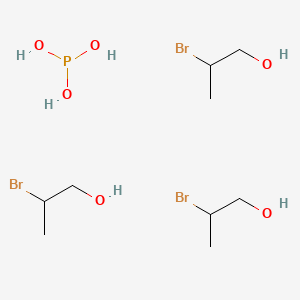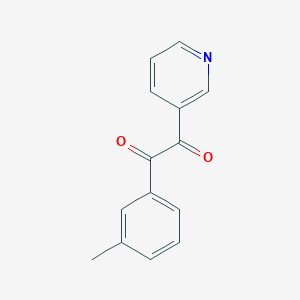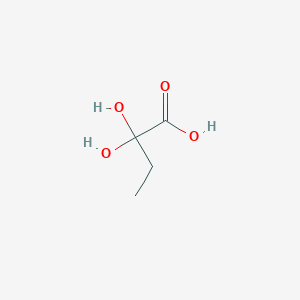
Didecylmethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Didecyl(methyl)silane is an organosilicon compound characterized by the presence of two decyl groups and one methyl group attached to a silicon atom. This compound belongs to the broader class of silanes, which are silicon-based compounds with various organic substituents. Didecyl(methyl)silane is known for its hydrophobic properties and is used in various industrial applications, including surface treatments and as a precursor for other silicon-based materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of didecyl(methyl)silane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. One common method is the reaction of decene with methylsilane in the presence of a platinum catalyst. The reaction conditions usually involve moderate temperatures and pressures to facilitate the addition reaction.
Industrial Production Methods: Industrial production of didecyl(methyl)silane often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the controlled addition of decene to methylsilane in the presence of a catalyst, followed by purification steps to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions: Didecyl(methyl)silane undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols.
Reduction: Reduction reactions can convert silanols back to silanes.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, where the decyl or methyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides or amines are employed in substitution reactions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Regenerated silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Didecyl(methyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a hydrophobic agent in the synthesis of siloxane polymers and as a precursor for other organosilicon compounds.
Biology: Employed in the modification of surfaces to create hydrophobic coatings, which are useful in biological assays and diagnostics.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify surface properties.
Industry: Utilized in the production of water-repellent coatings, lubricants, and sealants.
Mecanismo De Acción
The mechanism of action of didecyl(methyl)silane primarily involves its ability to modify surface properties. The hydrophobic nature of the compound allows it to form a protective barrier on surfaces, preventing the penetration of water and other polar substances. This property is exploited in various applications, including coatings and sealants.
Comparación Con Compuestos Similares
Dimethyldecylsilane: Similar structure but with two methyl groups instead of decyl groups.
Didecyldimethylsilane: Contains two decyl groups and two methyl groups.
Trimethylsilane: Contains three methyl groups attached to the silicon atom.
Uniqueness: Didecyl(methyl)silane is unique due to its specific combination of one methyl group and two decyl groups, which imparts distinct hydrophobic properties and reactivity compared to other silanes. This makes it particularly useful in applications requiring water-repellent surfaces and specific chemical reactivity.
Propiedades
Fórmula molecular |
C21H45Si |
|---|---|
Peso molecular |
325.7 g/mol |
InChI |
InChI=1S/C21H45Si/c1-4-6-8-10-12-14-16-18-20-22(3)21-19-17-15-13-11-9-7-5-2/h4-21H2,1-3H3 |
Clave InChI |
BXFXUBNDXAYVBR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC[Si](C)CCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-Oxo-3-(thiophen-2-yl)propanoyl]benzoic acid](/img/structure/B14653896.png)
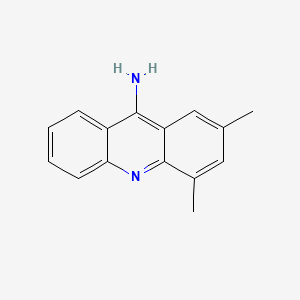

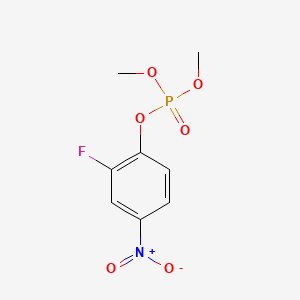
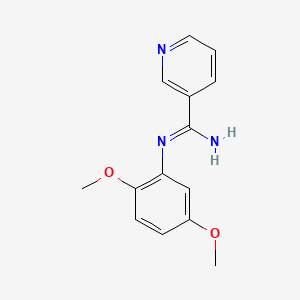
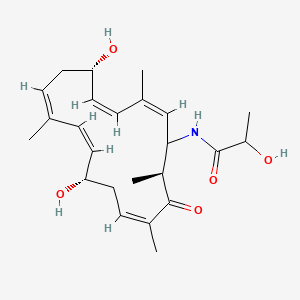
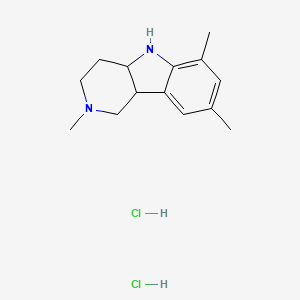
![Benzoic acid, 4-[[(nonafluorobutyl)sulfonyl]oxy]-, methyl ester](/img/structure/B14653955.png)
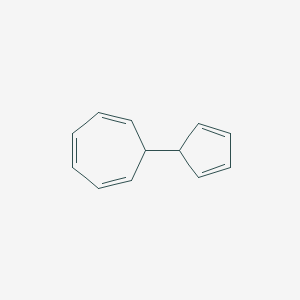
![O-[2-(Benzoylsulfanyl)ethyl] benzenecarbothioate](/img/structure/B14653968.png)
